Cas no 2023154-48-3 (Acetamide, 2-amino-N-ethoxy-N-ethyl-)

Acetamide, 2-amino-N-ethoxy-N-ethyl- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-amino-N-ethoxy-N-ethyl-
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- Inchi: 1S/C6H14N2O2/c1-3-8(10-4-2)6(9)5-7/h3-5,7H2,1-2H3
- InChI Key: CJMCRXPYQWAVIG-UHFFFAOYSA-N
- SMILES: C(N(OCC)CC)(=O)CN
Acetamide, 2-amino-N-ethoxy-N-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311756-0.1g |
2-amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
Enamine | EN300-311756-0.25g |
2-amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
Enamine | EN300-311756-5.0g |
2-amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027011-1g |
2-Amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95% | 1g |
¥5180.0 | 2023-03-12 | |
Enamine | EN300-311756-0.05g |
2-amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
Ambeed | A1091283-1g |
2-Amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95% | 1g |
$755.0 | 2024-07-28 | |
Enamine | EN300-311756-2.5g |
2-amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
Enamine | EN300-311756-0.5g |
2-amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
Enamine | EN300-311756-1.0g |
2-amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-311756-10.0g |
2-amino-N-ethoxy-N-ethylacetamide |
2023154-48-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 |
Acetamide, 2-amino-N-ethoxy-N-ethyl- Related Literature
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
Additional information on Acetamide, 2-amino-N-ethoxy-N-ethyl-
Acetamide, 2-amino-N-ethoxy-N-ethyl- (CAS No. 2023154-48-3): A Comprehensive Overview in Modern Chemical Research
Acetamide, specifically the compound with the chemical name Acetamide, 2-amino-N-ethoxy-N-ethyl-, is a fascinating molecule that has garnered significant attention in the field of chemical and pharmaceutical research. With a unique molecular structure characterized by its N-ethoxy-N-ethyl substituents, this compound has shown promise in various applications, particularly in the development of novel therapeutic agents and biochemical probes. This article delves into the properties, synthesis, applications, and recent advancements involving this intriguing chemical entity.
The molecular formula of Acetamide, 2-amino-N-ethoxy-N-ethyl- is C₆H₁₁NO₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of both amino and ethoxy functional groups makes it a versatile intermediate in organic synthesis. The compound’s solubility profile and stability under different conditions are critical factors that influence its utility in various chemical processes. Recent studies have highlighted its role as a precursor in the synthesis of more complex molecules, including those with potential pharmacological activity.
In terms of synthesis, Acetamide, 2-amino-N-ethoxy-N-ethyl- can be prepared through multiple pathways. One common method involves the reaction of ethyl ethoxymethylenemalonate with ammonia in the presence of a base catalyst. This reaction yields the desired product along with other byproducts that can be easily separated using standard purification techniques. Another approach involves the nucleophilic substitution of an appropriate halogenated acetamide derivative with ethanol under controlled conditions. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research purposes.
The applications of Acetamide, 2-amino-N-ethoxy-N-ethyl- are diverse and span across several fields. In pharmaceutical research, it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can enhance binding affinity to biological targets, making it valuable in drug discovery efforts. Additionally, this compound has been explored as a ligand in coordination chemistry, where it forms complexes with transition metals that exhibit catalytic activity. These metal complexes have potential applications in organic transformations and industrial processes.
Recent advancements in the field have demonstrated the utility of Acetamide, 2-amino-N-ethoxy-N-ethyl- in medicinal chemistry. Researchers have leveraged its scaffold to develop novel inhibitors targeting various disease pathways. For instance, derivatives of this compound have shown promise as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to fine-tune its structure has enabled scientists to create molecules with improved selectivity and reduced side effects. These findings underscore the importance of this compound as a building block in rational drug design.
Beyond pharmaceuticals, Acetamide, 2-amino-N-ethoxy-N-ethyl- finds applications in agrochemicals and material science. In agrochemicals, it is used as an intermediate in the synthesis of herbicides and fungicides that protect crops from pests and diseases. Its role in material science is equally significant, where it contributes to the development of novel polymers and coatings with enhanced properties such as durability and biodegradability. These applications highlight the broad utility of this compound across different sectors.
The safety profile of Acetamide, 2-amino-N-ethoxy-N-ethyl- is another critical aspect that has been extensively studied. While it is not classified as a hazardous substance under standard regulations, proper handling procedures must be followed to ensure safe usage. Studies have evaluated its toxicity profile both in vitro and in vivo, revealing low acute toxicity but potential chronic effects at high concentrations. These findings guide researchers in developing protocols for its use while minimizing risks to human health and the environment.
In conclusion, Acetamide, 2-amino-N-ethoxy-N-ethyl-, with its CAS number 2023154-48-3, is a multifaceted compound with significant implications in chemical research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with potential therapeutic benefits. Recent studies continue to uncover new possibilities for its use in drug development, agrochemicals, and material science. As research progresses,this compound is likely to play an even greater role in advancing scientific knowledge and technological innovation.
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